molecular formula C15H13N3O3S B2493929 4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 954600-82-9

4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2493929
CAS RN: 954600-82-9
M. Wt: 315.35
InChI Key: VSNAODCGCKMDCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves several key steps, including the condensation of specific precursors, cyclization reactions, and functional group transformations. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the complexity and diversity of synthetic routes employed in creating such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These methods often require precise control over reaction conditions to achieve high yields and desired selectivity.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be elucidated using various analytical techniques, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was confirmed by X-ray structural analysis, showcasing the importance of these methods in determining the precise arrangement of atoms within the molecule and understanding its three-dimensional conformation (Elokhina et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is influenced by the functional groups present in the molecule. These compounds can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, allowing for further functionalization and modification of the molecular scaffold. The synthesis and biological activity of thiazolopyrimidine derivatives, for example, highlight the versatility of these molecules in chemical synthesis and their potential for generating biologically active compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Agents : Research shows that derivatives related to the specified compound have been synthesized and tested for antimicrobial and antifungal effects. For instance, some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound demonstrated significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

  • Antiproliferative Agents : Compounds with a thiazolo[3,2-a]pyrimidine structure have been explored for their antiproliferative activity against cancer cell lines. A study demonstrated that thiazole/benzothiazole fused pyranopyrimidine derivatives showed selective cytotoxicity towards cancer cells compared to normal cells, highlighting their potential in cancer therapy (Nagaraju et al., 2020).

  • Synthetic Methodologies : The development of synthetic methodologies for creating compounds with the thiazolo[3,2-a]pyrimidin-6-yl moiety has been a focus area. This involves complex organic synthesis techniques to create novel compounds that could serve as leads for further pharmaceutical development.

  • Anti-Inflammatory Properties : Some novel thiazolopyrimidines have been identified for their anti-inflammatory properties through inhibition of cyclooxygenase enzymes, suggesting potential applications in treating inflammation-related disorders (Abu‐Hashem et al., 2020).

  • Antiviral Activity : Another research direction includes the synthesis of pyrazolo[3,4-d]pyrimidine analogues of known antiviral compounds, offering insights into the development of new antiviral agents (Saxena et al., 1990).

properties

IUPAC Name

4-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-12(14(20)18-7-8-22-15(18)16-9)17-13(19)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNAODCGCKMDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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